Carbonic acid, aluminum sodium salt, basic

Description

Systematic Chemical Nomenclature and Designations

The systematic naming and identification of this compound are crucial for unambiguous scientific communication. Various nomenclature systems and registry numbers are used to define it.

The most formal chemical name is Carbonic acid, aluminum sodium salt, basic . Other systematic names include sodium aluminum carbonate hydroxide (B78521) and dihydroxialumini sodium carbonate . wikipedia.org The IUPAC name for a related structure is given as aluminum;sodium;dicarbonate. alfa-chemistry.com

In the mineralogical context, it is almost exclusively referred to as Dawsonite (B1143670) . wikipedia.org The IMA (International Mineralogical Association) symbol for Dawsonite is Dws. wikipedia.org

For cataloging and database purposes, it is assigned the following identifiers:

CAS Registry Number : 12011-76-6

PubChem CID : 6452658 alfa-chemistry.com

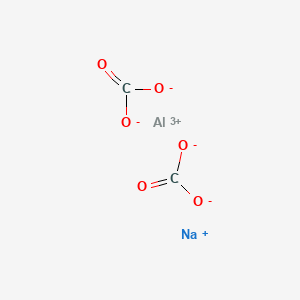

The chemical formula is consistently reported as NaAl(CO₃)(OH)₂ . wikipedia.orgmindat.orgwebmineral.com This formula indicates the presence of one sodium atom, one aluminum atom, one carbonate group, and two hydroxide groups in its empirical unit.

Interactive Data Table: Chemical Designations of Aluminum Sodium Hydroxycarbonate

| Designation Type | Value | Reference |

| Systematic Name | This compound | alfa-chemistry.com |

| Common Mineral Name | Dawsonite | wikipedia.org |

| Chemical Formula | NaAl(CO₃)(OH)₂ | wikipedia.orgmindat.orgwebmineral.com |

| CAS Registry Number | 12011-76-6 | |

| IMA Symbol | Dws | wikipedia.org |

Mineralogical Classification and Significance

Dawsonite is classified as a carbonate mineral. wikipedia.org Specifically, it belongs to the category of carbonates with additional anions, without water. wikipedia.org The Strunz classification places it in class 5.BB.10, and the Dana classification assigns it to 16a.03.08.01. wikipedia.orgwebmineral.com

Discovered in 1874 by B.J. Harrington, the mineral was named in honor of Sir John William Dawson, a Canadian geologist and the then-principal of McGill University, where the mineral was first identified. mindat.orgmindat.org The type locality is a feldspathic dike on the McGill University campus in Montreal, Quebec, Canada. mindat.org

Dawsonite typically forms as a low-temperature hydrothermal mineral. mindat.orgle-comptoir-geologique.com It can be found in various geological settings, including nepheline syenites, alkaline shales, and coal seams. wikipedia.org It often occurs as encrustations or radial aggregates of white, acicular (needle-like) crystals. wikipedia.orgmindat.org

The mineral's significance extends to its potential as an indicator of carbon dioxide-rich environments. Its presence in certain geological formations has been linked to CO₂ sequestration processes, making it a subject of research in carbon capture and storage studies. bohrium.comresearchgate.net

Interactive Data Table: Mineralogical Properties of Dawsonite

| Property | Value | Reference |

| Crystal System | Orthorhombic | wikipedia.org |

| Crystal Class | Dipyramidal (mmm) | wikipedia.org |

| Space Group | Imam | wikipedia.org |

| Mohs Hardness | 3 | wikipedia.org |

| Specific Gravity | 2.436 | wikipedia.org |

| Luster | Vitreous, Silky | mindat.org |

| Color | White, colorless | wikipedia.org |

| Streak | White | wikipedia.org |

Contextualization within Basic Aluminum Carbonate Chemistry

"this compound" is a prime example of a basic aluminum carbonate. The term "basic" in this context signifies the presence of hydroxide (OH⁻) groups in addition to the carbonate (CO₃²⁻) anions, which neutralize the charge of the aluminum (Al³⁺) and sodium (Na⁺) cations.

The broader family of aluminum carbonates is known for its general instability. orchidsinternationalschool.com For instance, simple aluminum carbonate, Al₂(CO₃)₃, is highly unstable and readily decomposes in the presence of moisture. orchidsinternationalschool.combyjus.com The presence of other cations and hydroxide groups, as seen in Dawsonite, can lead to more stable crystalline structures.

The synthesis of Dawsonite and related compounds often involves the reaction of an aluminum source, such as aluminum hydroxide or an aluminum salt, with a carbonate source under specific pH and temperature conditions. acs.orgresearchgate.net For example, synthetic Dawsonite can be prepared by reacting sodium aluminate with sodium carbonate and/or sodium bicarbonate. researchgate.net Research into the synthesis of Dawsonite-type compounds has explored the use of different alkali metals (like potassium) in place of sodium. researchgate.netcambridge.org

The thermal decomposition of Dawsonite is a key aspect of its chemistry. When heated, it decomposes, losing water and carbon dioxide. Studies have shown that by 350°C, the crystal structure of Dawsonite collapses, releasing water from the hydroxyl groups and a significant portion of the carbon dioxide. msaweb.orggeoscienceworld.org The final decomposition product at higher temperatures (around 670°C) is crystalline sodium aluminate (NaAlO₂). msaweb.orggeoscienceworld.org This thermal behavior is a critical consideration in potential industrial applications.

Structure

2D Structure

Properties

CAS No. |

52503-73-8 |

|---|---|

Molecular Formula |

C2AlNaO6 |

Molecular Weight |

169.99 g/mol |

IUPAC Name |

aluminum;sodium;dicarbonate |

InChI |

InChI=1S/2CH2O3.Al.Na/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;+3;+1/p-4 |

InChI Key |

VCNTUJWBXWAWEJ-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Al+3] |

Origin of Product |

United States |

Historical Trajectory of Academic Research on Dawsonite

Early Mineralogical Discoveries and Initial Characterization Efforts

Dawsonite (B1143670) was first discovered in 1874 by Sir John William Dawson, a Canadian geologist and the Principal of McGill University. wikipedia.orgmindat.orgfacts.net The discovery was made within a feldspathic dike during the construction of the Redpath Museum on the McGill University campus in Montreal, Canada. wikipedia.orgumich.edu The mineral was subsequently named in his honor by B.J. Harrington. mindat.org The type material from this discovery is preserved in the collection of the Redpath Museum. wikipedia.org

Initial characterization of Dawsonite identified it as a sodium aluminum carbonate hydroxide (B78521). geoscienceworld.orgarizona.edu It was described as crystallizing in the orthorhombic system, typically appearing as colorless to white transparent rosettes of bladed to acicular crystals or as thin incrustations. wikipedia.orgmindat.orgarizona.edu Early studies established its physical properties, which are summarized in the table below.

| Property | Description |

| Chemical Formula | NaAlCO₃(OH)₂ |

| Crystal System | Orthorhombic wikipedia.org |

| Color | Colorless to white, rarely pink mindat.org |

| Luster | Vitreous, Silky mindat.org |

| Hardness (Mohs) | 3 mindat.org |

| Specific Gravity | ~2.436 wikipedia.orgmindat.org |

| Cleavage | Perfect on {110} wikipedia.org |

Early interest in Dawsonite was primarily mineralogical. However, a significant turning point in its research trajectory came with the discovery of relatively abundant deposits of the mineral as a rock-forming constituent of oil shale in the Piceance Creek Basin of northwestern Colorado. geoscienceworld.orgarizona.edu This discovery sparked interest in Dawsonite as a potential ore of aluminum. geoscienceworld.orgmsaweb.org

Evolution of Synthesis Approaches in Laboratory Settings

The growing interest in Dawsonite, particularly for its potential as an aluminum source and for other industrial applications, spurred extensive research into its laboratory synthesis. geoscienceworld.orgonemine.org The goal was often to produce synthetic Dawsonite with high purity and crystallinity, comparable to its natural counterpart, to serve as a standard for research and to explore its properties. onemine.orgnih.gov

One of the early and optimized methods for synthesizing Dawsonite involved reacting sodium aluminate with carbon dioxide under specific conditions. Research by the U.S. Bureau of Mines established optimal conditions for producing crystalline Dawsonite, which included a high Na/Al atomic ratio, elevated temperatures, and controlled CO₂ pressure. onemine.org

A common laboratory synthesis approach is coprecipitation. nih.govacs.org For instance, high-entropy dawsonite-type materials have been synthesized using a coprecipitation method where a metal nitrate (B79036) solution is prepared and reacted. nih.govacs.org Another method involves the reaction of an aluminum salt with a sodium carbonate or bicarbonate solution. For example, an Al(OH)₃ suspension can be prepared by mixing AlCl₃ and NaOH, followed by the addition of NaHCO₃. acs.org This mixture is then heated in a batch-type reactor to form Dawsonite. acs.org

Researchers have also explored the synthesis of Dawsonite from industrial waste streams, presenting a method to treat etching waste from the aluminum anodizing industry. nih.gov This process utilizes the high concentrations of aluminum and sodium in the waste to produce Dawsonite, offering a pathway for resource recovery and waste reduction. nih.gov The synthesis conditions, such as the molar ratio of reactants, temperature, and reaction time, were found to be crucial for obtaining pure, crystalline Dawsonite. nih.gov

A summary of various laboratory synthesis approaches is presented below.

| Synthesis Method | Reactants | Key Conditions | Reference |

| Hydrothermal Synthesis | Sodium aluminate solution, CO₂ | Temperature: 175° to 200° C; pCO₂: 15 psig; Na/Al atomic ratio: 43 | onemine.org |

| Coprecipitation | AlCl₃ solution, NaOH, NaHCO₃ | Initial pH ~10.0; Molar ratio of NaHCO₃/Al of 8 | acs.org |

| Industrial Waste Treatment | Aluminum etching waste streams, NaHCO₃ | NaHCO₃/Al molar ratio of 3; Temperature: 150° C; Time: 24 h | nih.gov |

| Coprecipitation (High-Entropy) | Metal nitrate solutions | Total mmol of metal nitrates kept constant | nih.govacs.org |

A notable characteristic of some synthetic Dawsonites, particularly the ammonium (B1175870) analogue, is their "structural memory." acs.org When thermally decomposed, the resulting oxide can be reconstituted back to the original Dawsonite structure upon treatment with an aqueous ammonium carbonate solution under mild conditions. acs.org

Advancements in Analytical and Spectroscopic Techniques Applied to Dawsonite

The characterization of both natural and synthetic Dawsonite has been greatly advanced by a suite of analytical and spectroscopic techniques. These methods are crucial for identification, purity assessment, and structural elucidation. geoscienceworld.orgarizona.eduntis.gov

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline structure of Dawsonite. msaweb.org XRD patterns of Dawsonite show characteristic peaks that serve as a fingerprint for the mineral. Studies have reported key diffraction peaks at specific 2θ angles. researchgate.net For example, main X-ray diffraction peaks have been observed with 2θ values of 15.50°, 26.50°, and 32.00°. researchgate.net XRD is also used to monitor the thermal decomposition of Dawsonite, revealing the collapse of its crystal structure at approximately 350°C and the subsequent formation of other crystalline phases, like sodium aluminate, at higher temperatures. msaweb.org

Infrared (IR) Spectroscopy has proven to be a reliable method for the identification and potential quantitative analysis of Dawsonite. geoscienceworld.orgarizona.edu The infrared spectrum of Dawsonite exhibits distinct absorption bands corresponding to the vibrations of its functional groups (OH and CO₃). arizona.edu These spectra are used to distinguish Dawsonite from associated minerals and to confirm the purity of both natural and synthetic samples. arizona.edu The thermal decomposition of Dawsonite has also been studied using IR spectroscopy, which shows changes in the carbonate and hydroxyl absorption bands upon heating. msaweb.org In-situ attenuated total reflection infrared spectroscopy has been employed to explore the transformation pathways of related aluminate salts to Dawsonite, highlighting the role of atmospheric conditions. osti.gov

Raman Spectroscopy is another powerful vibrational spectroscopic technique used to characterize Dawsonite. researchgate.net It provides complementary information to IR spectroscopy. The Raman spectrum of Dawsonite shows distinct peaks assigned to specific vibrational modes.

A summary of characteristic spectroscopic data for Dawsonite is provided below.

| Analytical Technique | Key Findings / Observations |

| X-ray Diffraction (XRD) | Main diffraction peaks at 2θ angles of 15.50°, 26.50°, and 32.00° researchgate.net |

| Infrared (IR) Spectroscopy | Used to identify pure natural and synthetic Dawsonite and distinguish it from other minerals. geoscienceworld.orgarizona.edu Shows characteristic bands for carbonate and hydroxyl groups. arizona.edumsaweb.org |

| Raman Spectroscopy | Main peaks at ~190, 260 cm⁻¹ (O-Al-O bending), 588 cm⁻¹ (O-Al stretching), 1090, 1507 cm⁻¹ (C-O stretching), and 3280 cm⁻¹ (O-H stretching) researchgate.net |

| Thermal Analysis (DTA/TGA) | Decomposition begins around 290-330°C, with structural collapse by 350°C. msaweb.org Formation of sodium aluminate occurs at approximately 670°C. msaweb.org |

Thermal Analysis , including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), has been instrumental in resolving conflicting reports on the thermal decomposition of Dawsonite. msaweb.orgnih.gov These studies have shown that upon heating, Dawsonite decomposes, losing water and carbon dioxide, and transforms into an amorphous intermediate before crystallizing into sodium aluminate at higher temperatures. msaweb.org

Natural Occurrence and Geochemical Context of Dawsonite Formations

Global Distribution and Specific Geological Locales of Natural Dawsonite (B1143670) Deposits

Dawsonite is found globally, with notable concentrations in Europe and Asia. bohrium.com The mineral was first identified in 1874 in a feldspathic dike on the McGill University campus in Montreal, Canada. wikipedia.orgmindat.org Since then, numerous other locations have been documented.

Significant deposits are found in the Eocene Green River Formation in the Piceance Creek Basin of Colorado and Wyoming, USA, and in weathered Pleistocene ash beds in Olduvai Gorge, Tanzania. geoscienceworld.orggeoscienceworld.orghandbookofmineralogy.org Other documented occurrences include various sites in Italy (Tuscany and Trentino-Alto Adige), Switzerland, Albania, Hungary, Russia (Khibiny massif), Algeria, Germany, and Australia (Sydney Basin). dakotamatrix.comle-comptoir-geologique.comhandbookofmineralogy.org Most natural dawsonite is found in Permian, Triassic, Cretaceous, and Paleogene formations, typically at depths ranging from 1,000 to 2,200 meters. bohrium.com

The following table summarizes some of the key global locales of dawsonite deposits.

| Country/Continent | Specific Locale | Geological Setting | Associated Minerals |

| Canada | Montreal (Quebec) | Feldspathic dikes and hornfels associated with nepheline syenite. handbookofmineralogy.org | Fluorite, calcite, dolomite, pyrite, quartz. handbookofmineralogy.org |

| USA | Piceance Creek Basin (Colorado) | Authigenic mineral in alkaline oil shales. handbookofmineralogy.orgusgs.gov | Analcime, dolomite, quartz, calcite, albite. handbookofmineralogy.org |

| Tanzania | Olduvai Gorge | Saline soils on nepheline syenite tuffs. handbookofmineralogy.org | Not specified |

| Italy | Tuscany (e.g., Pian Castagnaio) | Not specified | Not specified |

| Australia | Sydney Basin (New South Wales) | Coal-bearing rocks. handbookofmineralogy.org | Not specified |

| China | Hailar Basin, Dongying Sag | Feldspathic sandstones, volcano tuff. sysydz.netresearchgate.net | Corrensite, allevardite, ankerite. sysydz.netresearchgate.net |

| Albania | Drin Valley | Not specified | Not specified |

Association with Hydrocarbon-Rich Sedimentary Basins and Oil Shale Deposits

Dawsonite is frequently found in sedimentary basins rich in hydrocarbons, particularly in oil shales and coal-bearing rocks. handbookofmineralogy.orgusgs.govwikipedia.org Its presence is a key feature of certain petroliferous basins, where it can be linked to hydrocarbon accumulation and serve as a tracer for CO₂ migration. sysydz.netresearchgate.net

The most prominent example of this association is in the Green River Formation of Colorado, a vast oil shale deposit. usgs.gov Here, dawsonite occurs as a rock-forming constituent, in some cases composing up to 25% of the shale by weight. geoscienceworld.orgusgs.gov It is considered an authigenic mineral, meaning it formed in place within the alkaline shales after their initial deposition. mindat.org

In China, significant dawsonite occurrences are noted in the Hailar Basin and the Dongying Sag of the Bohai Bay Basin. researchgate.netsearchanddiscovery.com In the Hailar Basin, dawsonite is found in sedimentary volcano tuff and is associated with oil-bearing reservoirs. sysydz.net In the Dongying Sag, it is present in fine to medium-grained feldspathic sandstones, where its formation is linked to the influx of inorganic CO₂ adjacent to oil and gas fields. researchgate.net Similarly, dawsonite is found in the Permian coal-bearing rocks of the Sydney Basin in Australia. handbookofmineralogy.org

Occurrence in Deep Saline Aquifers and Carbon Dioxide Reservoirs

The formation of dawsonite is of significant interest in the context of geological carbon sequestration (CCS), where CO₂ is injected into deep underground formations. bohrium.com Dawsonite is considered a potential mineral trap for CO₂, immobilizing it in a stable solid phase. searchanddiscovery.comacs.org Its presence in natural CO₂ reservoirs and its formation in saline aquifers under high CO₂ concentrations underscore this potential.

Deep saline aquifers, which have vast global storage capacity, are primary targets for CCS. club-co2.fryoutube.com The injection of CO₂ into these aquifers creates conditions that can be favorable for dawsonite precipitation. acs.org Thermodynamic models and field observations show that dawsonite formation is enhanced by the high CO₂ pressures and the high concentrations of sodium (Na⁺) often found in these brines. acs.orgcopernicus.org The mineral can form through the reaction of CO₂-charged water with sodium-rich silicate (B1173343) minerals, such as plagioclase or K-feldspar, present in the reservoir rock. bohrium.comcopernicus.org

Natural analogues, such as the Hailar Basin in China, serve as examples of this process. This basin contains a dawsonite-rich CO₂ gas reservoir, demonstrating that large volumes of the mineral can be generated in sandstone formations with sufficient sodium-rich feldspar (B12085585) and CO₂. searchanddiscovery.com However, studies also indicate that dawsonite's stability is highly dependent on maintaining high CO₂ pressure; if the pressure dissipates, the mineral may redissolve. searchanddiscovery.comacs.org

Physicochemical Conditions Governing Natural Dawsonite Formation

The precipitation of dawsonite from geological fluids is controlled by a specific set of physicochemical conditions, including temperature, pressure, pH, and the concentration of various ions in solution.

Dawsonite formation occurs over a specific range of temperatures. Natural occurrences suggest a formation temperature between 25°C and 200°C. bohrium.comresearchgate.net Laboratory synthesis experiments have successfully produced dawsonite under similar conditions, with temperatures between 60°C and 180°C being effective. bohrium.comresearchgate.net One study identified an optimal synthesis temperature of 140°C. jhyqy.com.cn Dawsonite becomes unstable and tends to dissolve at temperatures around 150°C and higher, potentially converting to other minerals like boehmite. researchgate.net

High partial pressure of carbon dioxide (Pco₂) is a critical factor for dawsonite formation and stability. bohrium.comresearchgate.net Thermodynamic calculations show that at elevated temperatures, higher CO₂ fugacity (a measure of effective partial pressure) is required to stabilize the mineral. acs.org For instance, at a temperature of 80°C, dawsonite stability requires a CO₂ partial pressure of approximately 10 bar. acs.org This requirement explains its association with CO₂-rich environments like natural gas reservoirs and sites of CO₂ injection. searchanddiscovery.comacs.org

The role of pH in dawsonite formation is complex, with evidence supporting its precipitation in both alkaline and near-neutral or weakly acidic conditions. The majority of evidence points to formation in an alkaline environment, which is where the mineral tends to be most stable. bohrium.comresearchgate.net Synthesis experiments have shown that a pH of 9.5 is optimal for dawsonite precipitation, while formation is also observed in solutions with a pH between 10 and 11. jhyqy.com.cnijcce.ac.ir

However, some researchers argue that dawsonite can also form in neutral to weakly acidic fluids. bohrium.comresearchgate.net This is supported by its presence in reservoirs where the injection of CO₂ has led to the acidification of formation waters. acs.org The key appears to be the interplay between pH, alkalinity, and the availability of carbonate and bicarbonate ions. Lower humidity environments can favor higher alkalinity, which in turn promotes the formation of dawsonite over other aluminum hydroxides like gibbsite. rsc.org

The chemical composition of the formation water, particularly the concentration of certain cations, plays a decisive role in whether dawsonite will precipitate. A high concentration of sodium ions (Na⁺) is fundamental, as sodium is a primary component of the mineral's structure. copernicus.org The presence of Na⁺ in brine enhances dawsonite formation. copernicus.org

Conversely, the presence of other ions can be inhibitory. Research has clearly demonstrated that co-existing magnesium ions (Mg²⁺) strongly inhibit dawsonite formation. acs.org In Mg-rich alkaline solutions, minerals such as hydrotalcite or manasseite tend to form instead of dawsonite. acs.org This suggests that natural dawsonite deposits likely form only under magnesium-poor conditions. acs.org High concentrations of calcium (Ca²⁺) could also indirectly hinder dawsonite precipitation by consuming available carbonate ions to form calcium carbonate minerals. acs.org

The following table summarizes the key physicochemical conditions for dawsonite formation.

| Parameter | Favorable Condition | Notes |

| Temperature | 25°C to 200°C (Natural). bohrium.comresearchgate.net | Optimal synthesis reported at 140°C. jhyqy.com.cn Dissolves around 150°C. researchgate.net |

| Pressure | High Pco₂. acs.orgresearchgate.net | At 80°C, requires ~10 bar CO₂ partial pressure for stability. acs.org |

| pH / Alkalinity | Alkaline (pH ~9.5-11). jhyqy.com.cnijcce.ac.ir | Generally stable in alkaline conditions, though some evidence for formation in neutral-weakly acidic fluids exists. acs.orgresearchgate.net |

| Ion Concentrations | High Na⁺, Low Mg²⁺. copernicus.orgacs.org | High sodium concentration is essential. copernicus.org Magnesium strongly inhibits formation. acs.org |

Effect of Carbon Dioxide Partial Pressure

The formation and stability of dawsonite, or carbonic acid, aluminum sodium salt, basic, are significantly influenced by the partial pressure of carbon dioxide (CO₂). It is widely accepted that dawsonite generally forms under conditions of high CO₂ partial pressure. researchgate.netbohrium.com In fact, its presence in geological formations is often considered a tracer for high concentrations of CO₂. researchgate.netbohrium.com

Experimental results and observations from natural sites indicate a direct relationship between CO₂ partial pressure and dawsonite's thermodynamic stability; as the partial pressure of CO₂ increases, so does the stability of the mineral. geoscienceworld.orgresearchgate.net Conversely, dawsonite becomes unstable and tends to dissolve when the CO₂ partial pressure decreases. geoscienceworld.org Research has shown that at higher CO₂ fugacity (a measure of the effective partial pressure), the temperature at which dawsonite begins to dissolve increases, highlighting its stability under CO₂-rich conditions. researchgate.net While most evidence points to formation in high-pressure CO₂ environments, some studies suggest it can also form in neutral to weakly acidic fluids. researchgate.netbohrium.com The enrichment of magma in CO₂ during late-magmatic stages can lead to the formation of replacive dawsonite, further underscoring the role of high CO₂ partial pressure in its genesis. researchgate.net

Geological Formation Mechanisms

Dawsonite forms through several geological processes, primarily occurring as cement, through metasomatic replacement, and as fracture fillings. researchgate.netbohrium.com The most common occurrences are through metasomatism and cementation. researchgate.netbohrium.com

Diagenetic Precipitation and Mineral Cementation

Diagenesis, the process of physical and chemical changes in sediment after deposition, is a key mechanism for dawsonite formation. youtube.com During this process, dawsonite can precipitate from pore fluids and act as a cement, binding sedimentary grains together. researchgate.netbohrium.comosti.gov This cementation involves the precipitation of minerals into the pore spaces of sediment, transforming it into rock. youtube.com

Dawsonite has been identified as a cement in various rock types, with feldspathic sandstone being a particularly favorable host rock. researchgate.netbohrium.com In some cases, it crystallizes within moldic pores during the intermediate stage of diagenesis, known as mesodiagenesis. researchgate.net For example, in the Triassic Lam Formation in Yemen, dawsonite is one of several carbonate cements, including ferroan calcite, ferroan dolomite, and siderite, that grew in the sandstone. osti.gov The volume of these carbonate cements, including dawsonite, has been shown to have an inverse relationship with the permeability of the rock, indicating that dawsonite cementation can significantly impact the reservoir quality of sandstones. osti.gov

Metasomatic Processes and Mineral Replacement

Metasomatism, a process involving the chemical alteration of a rock by fluids and the replacement of one mineral by another, is a primary mechanism for dawsonite formation. researchgate.netbohrium.combritannica.comwikipedia.org This process occurs when a mineralizing solution interacts with minerals that are unstable in its presence, leading to their dissolution and the simultaneous deposition of new, more stable minerals. britannica.com

Dawsonite commonly forms by replacing pre-existing aluminosilicate (B74896) minerals. researchgate.net The enrichment of fluids with CO₂, often from magmatic sources, can facilitate the replacement of minerals like nepheline and sodalite with dawsonite. researchgate.net In sandstones, dawsonite has been observed to grow at the expense of detrital feldspar minerals. osti.gov This replacement process is a key indicator of specific geochemical conditions, namely the presence of sodium-rich, alkaline fluids with high CO₂ partial pressure. researchgate.net

Origins from Inorganic (Magmatic Activity) and Organic Sources

Dawsonite originates from both inorganic and organic sources, although inorganic pathways are far more common. researchgate.netbohrium.com The vast majority of naturally occurring dawsonite is attributed to inorganic processes, with magmatic activity being the principal driver. researchgate.netbohrium.com

Inorganic (Magmatic) Sources: The CO₂ required for dawsonite formation is often sourced from deep within the Earth, such as from magmatic degassing. researchgate.netosti.gov Isotopic data from some dawsonite occurrences suggest that the carbon was derived from magmatic or basement sources rather than from organic origins. osti.gov For instance, studies have indicated that some dawsonite formed from a CO₂ source with a mantle origin. researchgate.net This deep-seated CO₂ invades sedimentary basins, altering the pore water chemistry and providing the necessary carbonate ions for dawsonite to precipitate at the expense of aluminosilicate minerals. osti.gov

Organic Sources: While less frequent, organic sources can also contribute to the formation of dawsonite. researchgate.netbohrium.com The decomposition of organic matter in sedimentary basins can produce CO₂, which can then participate in diagenetic reactions. However, in many significant dawsonite deposits, the isotopic signature of the carbon points away from an organic source. osti.gov For example, the carbon isotope ratio of dawsonite in the Lam Formation is distinct from the organic-sourced CO₂ currently present in the gas phase of the sandstone. osti.gov

Associated Mineral Assemblages and Precursor Phases

The formation of dawsonite is intrinsically linked to the presence of specific precursor minerals and it is often found in association with a distinct suite of other minerals.

Precursor Phases: The formation of dawsonite requires a source of aluminum and sodium. Consequently, it typically forms from the alteration of aluminosilicate minerals. researchgate.netbohrium.com A variety of minerals can serve as precursors, with plagioclase being considered the most favorable. researchgate.netbohrium.com Other identified precursor minerals include albite, sodium feldspar, potassium feldspar, montmorillonite, and mica. researchgate.netbohrium.comgeoscienceworld.org The presence of albite, in particular, has been highlighted as a precondition for the crystallization of dawsonite under certain pressure, temperature, and chemical conditions. geoscienceworld.org

Associated Minerals: Dawsonite is found with a range of other minerals, which can vary depending on the geological setting. In its type locality, it was found with calcite, dolomite, galena, pyrite, and wad. mindat.org In other settings, it is commonly associated with other carbonate cements like ferroan calcite, ferroan dolomite, and siderite. osti.gov It can form paragenetic bonds with calcite, meaning they form at the same time. researchgate.net In hydrothermal fluid inclusions, dawsonite has been identified alongside quartz, ankerite, and calcite. umich.edu The table below summarizes some of the key precursor and associated minerals.

Table 1: Precursor and Associated Minerals of Dawsonite

| Type | Mineral Name | Chemical Formula | Reference |

|---|---|---|---|

| Precursor | Plagioclase | (Na,Ca)[(Si,Al)AlSi₂]O₈ | researchgate.net, bohrium.com |

| Precursor | Albite | NaAlSi₃O₈ | geoscienceworld.org |

| Precursor | Sodium Feldspar | NaAlSi₃O₈ | researchgate.net, bohrium.com |

| Precursor | Potassium Feldspar | KAlSi₃O₈ | researchgate.net, bohrium.com |

| Precursor | Montmorillonite | (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O | researchgate.net, bohrium.com |

| Precursor | Mica | KAl₂(AlSi₃O₁₀)(OH)₂ | researchgate.net, bohrium.com |

| Associated | Calcite | CaCO₃ | mindat.org, umich.edu, researchgate.net |

| Associated | Dolomite | CaMg(CO₃)₂ | mindat.org |

| Associated | Ferroan Dolomite | Ca(Fe,Mg)(CO₃)₂ | osti.gov |

| Associated | Siderite | FeCO₃ | osti.gov |

| Associated | Ankerite | Ca(Fe,Mg,Mn)(CO₃)₂ | umich.edu |

| Associated | Quartz | SiO₂ | umich.edu |

| Associated | Pyrite | FeS₂ | mindat.org |

| Associated | Galena | PbS | mindat.org |

| Associated | Nepheline | (Na,K)AlSiO₄ | geoscienceworld.org |

Synthetic Methodologies for Dawsonite and Analogous Basic Aluminum Carbonates

Hydrothermal Synthesis Routes and Optimization

Hydrothermal synthesis is a prevalent method for producing crystalline dawsonite (B1143670). This technique involves crystallization from aqueous solutions under high temperature and pressure in a sealed vessel, known as an autoclave. acs.org

The selection of appropriate starting materials and their molar ratios is critical for the successful synthesis of dawsonite.

Reactant Sources : The primary reactants are an aluminum source and a carbonate source. Common aluminum sources include freshly precipitated aluminum hydroxide (B78521) (Al(OH)₃), often prepared by reacting an aluminum salt like aluminum chloride (AlCl₃) with a base such as sodium hydroxide (NaOH). acs.org Gibbsite is another aluminum-bearing mineral used as a precursor. The carbonate source is typically an alkali bicarbonate, such as sodium bicarbonate (NaHCO₃), potassium bicarbonate (KHCO₃), or ammonium (B1175870) bicarbonate (NH₄HCO₃). acs.org

Stoichiometry : Research indicates that a surplus of the carbonate reactant is essential for the formation of a single-phase dawsonite compound. acs.org For instance, a molar ratio of NaHCO₃ to aluminum of 8 has been successfully used. acs.org The concentration of the bicarbonate source (MHCO₃) has been shown to affect the morphology of the resulting particles, with increased amounts favoring the formation of more slender, needle-like crystals. researchgate.net

Table 1: Reactant Parameters in Hydrothermal Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Aluminum Source | Freshly precipitated Al(OH)₃; Gibbsite | acs.org |

| Carbonate Source | Sodium Bicarbonate (NaHCO₃); Potassium Bicarbonate (KHCO₃); Ammonium Bicarbonate (NH₄HCO₃) | acs.org |

| Stoichiometric Ratio | A surplus of the carbonate source is required (e.g., NaHCO₃/Al molar ratio of 8) | acs.org |

The physical conditions of the hydrothermal reaction must be precisely controlled to optimize the yield and characteristics of the dawsonite product.

Temperature : Dawsonite synthesis is typically conducted in a temperature range of 60°C to 180°C. researchgate.net Studies have found that the ideal temperature can be crucial for obtaining a pure product. For the synthesis of potassium dawsonite, 120°C was identified as the most suitable temperature, as it allowed for the complete transformation of reactants while preventing the formation of overgrown particles. At lower temperatures, such as 80°C, the reaction may be incomplete, leaving unreacted aluminum hydroxide in the final product. Conversely, dawsonite's stability decreases at temperatures above 120°C. researchgate.net

Pressure : The synthesis is performed under autogenous pressure, which is the pressure generated by the heated solution within the sealed stainless steel autoclave.

Time : The duration of the hydrothermal reaction can vary significantly, with experimental times ranging from 2 to 72 hours. Many studies employ a fixed reaction time, for example, 24 hours, to ensure the reaction proceeds to completion. acs.org

Table 2: Optimized Physical Conditions for Hydrothermal Synthesis of Dawsonite

| Parameter | Optimal Range/Value | Notes | Source(s) |

|---|---|---|---|

| Temperature | 60°C - 180°C | 120°C is optimal for potassium dawsonite to ensure complete reaction without particle overgrowth. | researchgate.net |

| Pressure | Autogenous | Pressure is self-generated within the sealed autoclave. | |

| Time | 2 - 72 hours | A 24-hour reaction time is commonly used. | acs.org |

Coprecipitation Techniques for High Purity Dawsonite Synthesis

Coprecipitation is another effective method for synthesizing high-purity dawsonite. This technique involves the simultaneous precipitation of the constituent ions from a solution.

Control over the pH and the method of adding reactants are paramount in coprecipitation to ensure the formation of the desired product with uniform characteristics.

pH Control : The pH of the reaction medium is a determining factor for particle uniformity and phase purity. For sodium and potassium dawsonite, the most uniform particle sizes are achieved at a pH of approximately 10.3. researchgate.net For ammonium dawsonite, the optimal pH is around 9.79. acs.org The pH is typically adjusted and maintained by the careful addition of a basic solution, such as sodium hydroxide or ammonium hydroxide. acs.orgacs.org Continuous monitoring and adjustment are necessary as the precipitation process can cause pH shifts. researchgate.net

Reactant Addition : A common strategy is the slow, dropwise addition of a solution containing the metal cations (e.g., a metal nitrate (B79036) solution) into a stirred solution containing the precipitating agent (e.g., ammonium bicarbonate and ammonium hydroxide). acs.org This controlled addition helps to maintain a constant level of supersaturation, promoting uniform nucleation and growth of crystals.

The purity of the synthesized dawsonite can be compromised by the presence of foreign ions, which can be incorporated into the crystal lattice or adsorbed onto the surface of the gel-like precipitate.

Influence of Foreign Ions : The presence of certain cations can inhibit the formation of dawsonite. Notably, magnesium (Mg²⁺) ions have been shown to hinder dawsonite crystallization, leading instead to the formation of hydrotalcite or manasseite. acs.org Therefore, achieving high-purity dawsonite necessitates an "extremely Mg-poor environment". acs.org

Purification : To remove excess ions and soluble impurities from the surface of the precipitate, a thorough washing step is employed after the reaction. The solid product is typically washed multiple times with distilled water and often with ethanol (B145695) before being dried.

Low-Temperature Synthesis Methods (e.g., Slow Evaporation)

Dawsonite and its analogs can also be synthesized under milder, low-temperature conditions, which can offer advantages in terms of energy efficiency and control over particle morphology.

Slow Evaporation Technique : This method involves the gradual removal of solvent from a solution containing the necessary precursors, leading to a slow increase in concentration and subsequent crystallization. Dawsonite-type compounds have been successfully prepared at temperatures as low as 60°C. researchgate.net One specific application of this method involves dissolving a basic aluminum sulfate (B86663) in a 1M sodium carbonate or potassium carbonate solution and allowing the solvent to evaporate slowly. researchgate.net Another variation uses a suspension of boehmite nanorods in an aqueous alcoholic solution, which upon slow evaporation, yields rod-shaped dawsonite particles. researchgate.net

Crystalline vs. Amorphous Product Control

The synthesis of basic aluminum carbonates, including dawsonite (Carbonic acid, aluminum sodium salt, basic), can be meticulously directed to yield either crystalline or amorphous end-products. The physical state of the final product is critically dependent on a range of reaction parameters, including temperature, pH, reactant concentrations, and aging time. Understanding and controlling these variables are paramount for tailoring the material's properties, such as surface area and reactivity, to specific applications.

Factors Influencing Crystallinity

The transition from an amorphous gel to a well-defined crystalline structure is a complex process involving nucleation and crystal growth. Several key factors can be manipulated to control this transition.

Temperature: Temperature plays a significant role in the crystallization of dawsonite. Higher reaction temperatures generally promote the formation of well-crystallized dawsonite. For instance, studies have shown that increasing the reaction temperature leads to an improvement in the crystallinity of the product, as evidenced by sharper and more intense peaks in X-ray diffraction (XRD) patterns. acs.org At lower temperatures, such as 80°C, the resulting dawsonite may not exhibit a clear, well-defined shape, whereas at higher temperatures like 120°C and 160°C, fibrous and more distinct crystals are observed. acs.org Conversely, lower temperatures can favor the formation of amorphous aluminum hydroxycarbonate or hydrated crystalline phases. nih.govschweizerbart.de For example, a hydrated form of potassium dawsonite has been observed to form at temperatures below 25°C. schweizerbart.degeoscienceworld.org

pH of the Reaction Medium: The pH of the synthesis solution is another critical parameter. The formation of pure, crystalline dawsonite is often favored within a specific pH range. Research indicates that pure dawsonite can be synthesized in a pH range of 8.5 to 10.5. researchgate.net Outside of the optimal pH range, the formation of amorphous products or other aluminum hydroxide phases, such as bayerite, may occur. acs.org For the synthesis of amorphous aluminum hydroxycarbonate gels, the reaction is often maintained at a pH between 6.4 and 6.8. google.com

Reactant Concentration and Ratios: The concentration and molar ratio of the reactants, such as the sodium to aluminum (Na/Al) atomic ratio, are crucial for obtaining a pure, crystalline dawsonite phase. An excess of the carbonate source is often necessary. acs.org For example, a high Na/Al atomic ratio of 43 was found to be optimal in one study for preparing synthetic dawsonite with crystallinity similar to its natural counterpart. onemine.org The concentration of aluminum ions in the starting solution also influences the final product; acidic solutions for producing amorphous gels typically contain about 0.2 to 0.7 moles of Al³⁺ ion per liter. google.com

Aging Time: The duration of the reaction or the aging time of the precursor gel can influence the crystallinity and crystal size of the final product. Prolonged aging can allow for the transformation of an initial amorphous precipitate into a more stable crystalline phase. researchgate.net This process allows for the dissolution of smaller, less stable particles and the growth of larger, more ordered crystals. researchgate.net However, in some cases, extended reaction times at high temperatures can lead to the dissolution of the desired crystalline phase. researchgate.net

Presence of Other Ions: The presence of co-existing ions in the synthesis solution can significantly impact the formation and crystallinity of dawsonite. For instance, magnesium ions have been shown to inhibit the formation of dawsonite, leading to the precipitation of other minerals like hydrotalcite or manasseite instead. acs.org The incorporation of various cations into the dawsonite structure can also affect crystallite size. acs.org

Synthesis of Crystalline Dawsonite

The synthesis of crystalline dawsonite typically involves hydrothermal methods where an aluminum source is reacted with a carbonate solution at elevated temperatures and controlled pH.

A common method involves reacting an aluminum source, such as a colloidal Al(OH)₃ suspension, with a sodium bicarbonate (NaHCO₃) solution. acs.org To ensure the formation of a single dawsonite phase, a significant excess of the bicarbonate solution is often used. acs.org The reaction is typically carried out in an autoclave at temperatures ranging from 80°C to 200°C. acs.orgonemine.org

The table below summarizes typical conditions for the synthesis of crystalline dawsonite.

Table 1: Synthesis Parameters for Crystalline Dawsonite

| Parameter | Value/Range | Result | Source(s) |

|---|---|---|---|

| Temperature | 175°C - 200°C | High purity, crystalline dawsonite | onemine.org |

| 120°C - 160°C | Increased crystallinity and clearer crystal shape | acs.org | |

| pH | 8.5 - 10.5 | Pure dawsonite | researchgate.net |

| ~10.0 (initial) | Crystalline dawsonite in the absence of inhibiting ions | acs.org | |

| Na/Al Atomic Ratio | 43 | Crystalline dawsonite similar to natural deposits | onemine.org |

| Reactant Molar Ratio | NaHCO₃/Al = 8 | Formation of a single dawsonite-type compound | acs.org |

| Reaction Time | 5 hours | Optimum for high crystallinity | onemine.org |

Synthesis of Amorphous Basic Aluminum Carbonates

Amorphous aluminum hydroxycarbonate is typically produced through precipitation methods at lower temperatures and near-neutral pH. The rapid precipitation from solutions of an aluminum salt and a carbonate/bicarbonate solution often leads to the formation of a gel-like, amorphous product.

One method involves the titration of an aluminum salt solution (e.g., aluminum nitrate) with a sodium carbonate solution. nih.gov Continuous processes have also been developed where solutions of an aluminum salt and an alkaline carbonate/bicarbonate are continuously fed into a reactor with vigorous agitation to maintain homogeneity and precipitate an amorphous gel. google.com

The table below outlines representative conditions for the synthesis of amorphous aluminum hydroxycarbonate.

Table 2: Synthesis Parameters for Amorphous Aluminum Hydroxycarbonate

| Parameter | Value/Range | Result | Source(s) |

|---|---|---|---|

| Temperature | Room Temperature | Amorphous gel | nih.govgoogle.com |

| pH | ~6.5 | Amorphous aluminum hydroxycarbonate gel | google.com |

| Concentration dependent | Amorphous, non-stoichiometric product | nih.gov | |

| Reactants | Aluminum nitrate and sodium carbonate | Amorphous aluminum hydroxycarbonate | nih.gov |

| Aluminum salt and sodium carbonate/bicarbonate solution | Amorphous gel | google.com |

Advanced Characterization Techniques for Dawsonite

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of Dawsonite (B1143670). ntis.govmsaweb.org It provides fundamental information about the arrangement of atoms within the crystal lattice, allowing for the determination of its structural parameters. nih.govrobwel.chresearchgate.net

Dawsonite crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes at right angles. mindat.orgwikipedia.org The space group for Dawsonite is identified as Imma. mindat.org Through XRD analysis, the precise dimensions of the unit cell, known as lattice parameters, have been determined. These parameters define the size and shape of the repeating unit that forms the crystal. Different studies have reported consistent values for these parameters. For instance, a study by Frueh and Golightly reported lattice parameters of a = 6.759 Å, b = 10.425 Å, and c = 5.585 Å. mindat.orgarizona.edu The analysis of diffraction peak positions allows for the accurate calculation of these fundamental crystallographic properties. rigaku.com

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | mindat.orgwikipedia.orghandbookofmineralogy.org |

| Space Group | Imma | mindat.org |

| Lattice Parameter (a) | 6.759 Å | mindat.org |

| Lattice Parameter (b) | 10.425 Å | mindat.org |

| Lattice Parameter (c) | 5.585 Å | mindat.org |

| Unit Cell Volume | 393.53 ų (Calculated) | mindat.org |

XRD peak broadening analysis is a powerful tool for investigating the microstructure of materials at the nanoscale. researchgate.netresearchgate.net The width of the diffraction peaks is influenced by both the size of the crystalline domains (crystallites) and the presence of lattice strain (microstrain). youtube.com Methods like the Williamson-Hall plot are commonly used to separate these two contributions. youtube.comchalcogen.ro Microstrain arises from lattice imperfections, such as dislocations and other crystal defects. researchgate.net In studies of synthetic Dawsonite and related high-entropy structures, XRD analysis has been employed to determine how synthesis conditions affect crystallite size. nih.govacs.org For example, research has shown that the incorporation of different cations can influence crystallite growth, leading to observable changes in XRD peak profiles. nih.govacs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to probe the molecular vibrations within Dawsonite. ntis.govnih.govosti.gov It works by measuring the absorption of infrared radiation by the material, which excites specific vibrational modes corresponding to different functional groups. arizona.edu This method is highly effective for identifying the characteristic carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups in the Dawsonite structure. nih.govdocksci.com

The FTIR spectrum of Dawsonite displays distinct absorption bands that correspond to the vibrational modes of its constituent ions. nih.govdocksci.com The hydroxyl groups (OH⁻) are identified by their stretching and bending vibrations. OH stretching vibrations are typically observed in the high-frequency region of the spectrum, with bands reported at 3250, 3283, and 3295 cm⁻¹, indicating strong hydrogen bonding within the structure. nih.gov The OH deformation (bending) modes are found at lower frequencies, with multiple vibrations centered around 950 cm⁻¹. nih.govdocksci.com

The carbonate ions (CO₃²⁻) also exhibit characteristic vibrational modes. The observation of multiple bands in the antisymmetric stretching and bending regions suggests a reduction in the symmetry of the carbonate anion within the crystal lattice. nih.govdocksci.com This indicates that the carbonate ions are not all in equivalent positions within the Dawsonite structure. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |

|---|---|---|---|

| 3295, 3283, 3250 | Hydroxyl (OH) | Stretching | nih.gov |

| ~950 | Hydroxyl (OH) | Deformation (Bending) | nih.govdocksci.com |

| 1091, 1068 | Carbonate (CO₃²⁻) | Symmetric Stretching | nih.govdocksci.com |

| 824, 820 | Carbonate (CO₃²⁻) | Bending | docksci.com |

| ~590 | Al-O | Stretching | docksci.com |

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of Dawsonite. ntis.govqut.edu.aumdpi.com These methods use electron beams to generate high-resolution images of a material's surface (SEM) or internal structure (TEM), providing direct observational evidence of its physical form. mdpi.comresearchgate.net

SEM studies consistently reveal that Dawsonite typically exhibits an acicular, or needle-like, crystal habit. nih.govqut.edu.audakotamatrix.com These individual acicular crystals often group together to form larger aggregates. handbookofmineralogy.orgnih.gov Common morphologies include radial fibrous clusters, tufted aggregates, and rosette-shaped formations. handbookofmineralogy.orgnih.govdocksci.com The crystals are noted to be elongated along the nih.gov crystallographic axis. handbookofmineralogy.org This fibrous and acicular nature is a defining characteristic of the mineral's appearance at the microscopic level. nih.govgeologyin.com TEM can provide even higher magnification, allowing for the analysis of the internal structure of these individual fibers and revealing details about their crystallinity and any defects that may be present. researchgate.netresearchgate.net

Particle Size and Aspect Ratio Characterization

The particle size and aspect ratio of dawsonite are critical parameters that influence its material properties. These characteristics are often determined using electron microscopy techniques, such as scanning electron microscopy (SEM). ntis.govutah.edu The aspect ratio, which is the ratio of a particle's length to its width, is a key value. utah.edu For many materials, a smaller aspect ratio correlates with data that more closely aligns with models assuming ideal spherical particles. utah.edu

Characterization of particle morphology provides insights into the material's surface-to-volume ratio and potential for interaction in composite materials. psu.edu For instance, in polymer composites, the smallest particles with the highest aspect ratio have been shown to contribute the greatest improvement in material properties, a principle applicable to dawsonite composites. psu.edu The analysis of particle size distribution is also important, as variations can affect spectral measurements; for example, infrared band intensity can decrease as particle size increases. researchgate.net

Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

Thermal analysis, incorporating Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), is fundamental to understanding the behavior of dawsonite upon heating. msaweb.orgacs.orgnih.gov These methods provide critical information about phase transitions, decomposition temperatures, and the thermal stability of the compound. rsc.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, highlighting exothermic or endothermic events. researchgate.net

Studies on synthetic dawsonite show that its crystal structure collapses at approximately 350°C. msaweb.orgscispace.com The material resulting from this initial decomposition remains amorphous over a temperature range of 400°C to 650°C. msaweb.orgscispace.com Crystalline sodium aluminate (NaAlO₂) begins to form at temperatures above 670°C. msaweb.orgscispace.com

Elucidation of Dehydration and Decarbonation Processes

The thermal decomposition of dawsonite is a multi-step process involving dehydration (loss of water) and decarbonation (loss of carbon dioxide). Upon heating, the dawsonite structure breaks down, leading to the loss of water from its hydroxyl (-OH) groups and a significant portion of its carbonate (CO₃) content as carbon dioxide. msaweb.orgscispace.com

Detailed analysis indicates that the decomposition begins with the rapid release of all hydroxyl water and about two-thirds of the carbon dioxide at temperatures below 350°C. scispace.com The remaining carbon dioxide is then evolved more gradually as the temperature increases from 350°C to 650°C. scispace.com Any water that evolves at temperatures below 200°C is typically considered to be adsorbed water rather than water from the crystal structure itself. scispace.com The final solid-state reaction at higher temperatures (600°C and above) involves the reaction of sodium carbonate and rho-alumina to form sodium aluminate. unt.edu

Quantification of Mass Loss Associated with Thermal Decomposition

Thermogravimetric Analysis (TGA) allows for the precise quantification of mass loss during the thermal decomposition of dawsonite. The process can be broken down into distinct stages corresponding to the release of water and carbon dioxide.

Heating experiments on dawsonite have quantified the sequential loss of its volatile components. scispace.com The data reveals a significant mass loss below 350°C, which corresponds to the nearly complete removal of hydroxyl water and the majority of the carbon dioxide. scispace.com A slower, continuous loss of the remaining carbon dioxide follows until the structure transforms at higher temperatures. scispace.com

Table 1: Thermal Decomposition of College Park Dawsonite Data sourced from experiments involving heating samples for 1 hour at fixed temperatures. scispace.com

| Heating Temperature (°C) | H₂O Remaining (%) | CO₂ Remaining (%) |

| 25 | 100 | 100 |

| 250 | 100 | 100 |

| 300 | 100 | 95 |

| 325 | 25 | 50 |

| 350 | 0 | 33 |

| 450 | 0 | 20 |

| 550 | 0 | 10 |

| 650 | 0 | 0 |

Surface Area and Porosity Measurements (e.g., BET analysis)

The Brunauer-Emmett-Teller (BET) theory is the basis for the critical technique of measuring the specific surface area and porosity of solid materials like dawsonite. microanalysis.com.auresearchgate.net This method works by measuring the physical adsorption of a gas, commonly nitrogen, onto the surface of the material at cryogenic temperatures. warwick.ac.uk By analyzing the amount of gas adsorbed at various pressures, the total surface area available for processes like catalysis can be calculated. warwick.ac.ukerciyes.edu.tr

This analysis provides crucial information on the material's capacity for gas storage, its potential as a catalyst support, and its suitability for filtration applications. warwick.ac.uk The technique is sensitive enough to characterize a wide range of pore sizes, from microporous to macroporous structures. warwick.ac.uk For dawsonite and its derivatives, nitrogen adsorption has been used to characterize the material, which is essential for its application in catalysis. acs.orgnih.gov The data obtained, including the specific surface area (measured in m²/g) and pore size distribution, are vital for optimizing its performance in these roles. erciyes.edu.tr

Mechanisms of Formation and Crystallization Kinetics of Dawsonite

Nucleation and Growth Phenomena

The crystallization of dawsonite (B1143670) begins with nucleation, the initial formation of stable crystalline seeds from a solution, followed by a growth phase. nih.gov The process can be described by classical nucleation theory, which involves the formation of nuclei once a critical energy barrier is overcome. ucl.ac.uk This can occur through homogeneous nucleation, which happens uniformly throughout a solution, or heterogeneous nucleation, where nuclei form on the surface of foreign particles or impurities. ucl.ac.uk In geological settings, heterogeneous nucleation is more common. ucl.ac.uk

Kinetic models for dawsonite often incorporate a nucleation term based on classical theory and a growth term based on theories like the Burton-Cabrera-Frank (BCF) theory, which describes crystal growth via the propagation of steps on a crystal surface. researchgate.net The rate of nucleation and the subsequent growth rate are critical in determining the final size and texture of the dawsonite crystals. msaweb.org For instance, crystallization at a low undercooling (just below the saturation point) can produce a small number of large crystals over a few days, whereas large undercoolings result in a high density of small nuclei and a fine-grained texture. msaweb.org

The growth of dawsonite crystallites can be influenced by the presence of other ions in the solution. Studies have shown that certain ions, such as yttrium, can slow down the growth of dawsonite crystallites. acs.org This suggests that the chemical composition of the surrounding fluid plays a significant role not just in whether dawsonite forms, but in the physical characteristics of the resulting crystals.

Influence of Supersaturation and Reaction Pathways

Supersaturation, a state where the concentration of dissolved solutes exceeds the equilibrium saturation point, is the primary driving force for dawsonite precipitation. The level of supersaturation directly impacts the nucleation rate; a modest increase in supersaturation can increase the nucleation rate by many orders of magnitude. ucl.ac.uk The stability and formation of dawsonite are enhanced by high CO2 fugacity (a measure of its partial pressure) at a constant pH. researchgate.net

However, the pathway to achieving and maintaining supersaturation is complex. An increase in the partial pressure of CO2, which favors dawsonite stability, can be counterbalanced by the associated decrease in pH, which has the opposite effect. researchgate.net This indicates that pH buffering, often accomplished by the dissolution of other minerals like calcite, is a crucial component of the reaction pathway leading to dawsonite formation. researchgate.net

Experimental studies have identified specific conditions necessary for its formation. A surplus of sodium bicarbonate (NaHCO3) is considered a prerequisite for the formation of a pure dawsonite phase. acs.org Hydrolysis of aluminum in the presence of at least stoichiometric amounts of sodium bicarbonate is a key reaction pathway. mdpi.com Conversely, simulations have shown that for seawater-like solutions, the maximum level of supersaturation reached for dawsonite may not exceed 3-4 times the equilibrium concentration. researchgate.net

Kinetic Rate Laws for Precipitation and Dissolution

The rates at which dawsonite precipitates and dissolves are described by kinetic rate laws, which are crucial for predicting its long-term behavior in geological systems. These rates are a function of various factors, including temperature, pH, and the solution's deviation from equilibrium (chemical affinity). copernicus.orgacademie-sciences.fr

Experimental measurements have been conducted to quantify these rates. At 80°C, the dissolution rate of dawsonite is nearly independent of pH in the range of 3.5 to 8.6, measured at approximately 1.58 x 10⁻⁹ mol/(m²·s). researchgate.net Broader studies have measured dissolution and precipitation rates between 20°C and 80°C and across a pH range of 3 to 9 to develop predictive rate equations. copernicus.org

The general framework for these rate laws is often based on Transition State Theory (TST), which relates the reaction rate to the properties of an activated complex at the mineral-water interface. academie-sciences.fr The rate (r) can be expressed as a function of the chemical affinity (ΔG) or saturation state (Ω):

r = k * f(ΔG)

Where 'k' is the rate constant. The function f(ΔG) can be linear or non-linear, depending on the specific mineral and conditions. For minerals with abundant reactive sites, the rate often shows a linear dependence on the saturation state, even very close to equilibrium. academie-sciences.fr

The table below summarizes some experimentally determined and estimated kinetic data for dawsonite formation and dissolution.

| Parameter | Value | Temperature | Conditions/Notes | Source |

| Dissolution Rate | 1.58 x 10⁻⁹ mol/(m²·s) | 80°C | Nearly independent of pH from 3.5 to 8.6. | researchgate.net |

| Dissolution Rate | 1-100 nm/year | Not specified | General range under various conditions. | researchgate.net |

| Precipitation Rate | Rate equations developed | 20-80°C | Measured across pH 3-9 in open and closed system reactors. | copernicus.org |

| Kaolinite (B1170537) Conversion Rate | 2.34 x 10⁻¹¹ mol/s | 75°C | Crude estimate for conversion to dawsonite. | researchgate.net |

| Gibbsite Conversion Rate | 5.66 x 10⁻¹⁰ mol/s | 94°C | Crude estimate for conversion to dawsonite. | researchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Role of Precursor Mineral Dissolution in Dawsonite Formation

The formation of dawsonite in natural settings is intrinsically linked to the dissolution of pre-existing aluminosilicate (B74896) minerals, which provide the necessary aluminum and, in some cases, sodium. acs.org A variety of minerals can serve as precursors, including plagioclase, sodium feldspar (B12085585) (albite), potassium feldspar, montmorillonite, and mica. colab.ws Feldspar-rich sandstones are considered ideal host rocks for dawsonite formation. colab.wsresearchgate.net

The reaction of albite with carbonated water is a commonly cited pathway:

NaAlSi₃O₈ (Albite) + CO₂ + H₂O ⇔ NaAlCO₃(OH)₂ (Dawsonite) + 3SiO₂ (Quartz) researchgate.net

Dissolution of potassium feldspar can also supply the required aluminum, provided the fluid is rich in sodium ions. researchgate.net

Experimental work has confirmed the viability of certain precursors while questioning others under specific conditions. Gibbsite and kaolinite readily convert to dawsonite at temperatures between 75°C and 200°C. researchgate.net For instance, experiments have achieved a 1% conversion of kaolinite to dawsonite at 75°C over 40 days and a 37% yield at 150°C over 90 days. researchgate.net In contrast, other aluminum-bearing minerals like analcime and pyrophyllite (B1168745) did not yield dawsonite in similar experiments, forming analcime instead. researchgate.net Field observations also support the role of kaolinite, with dawsonite found forming on the rims of kaolinitic clasts. researchgate.net

| Precursor Mineral | Temperature | Reaction Time | Dawsonite Yield | Source |

| Kaolinite | 75°C | 40 days | 1% | researchgate.net |

| Kaolinite | 150°C | 90 days | 37% | researchgate.net |

| Gibbsite | 94°C | 24 hours | 1% | researchgate.net |

| Gibbsite | 120°C | Not specified | 41% | researchgate.net |

| Albite, Analcime, Pyrophyllite | 150°C | 28 days | 0% (Analcime formed) | researchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Thermodynamic and Kinetic Assessments of Dawsonite Stability

Experimental Determination of Equilibrium Solubility Product

The equilibrium solubility product (Ksp) is a fundamental thermodynamic parameter that defines the saturation point of a mineral in a solution. For dawsonite (B1143670) (NaAl(OH)₂CO₃), its dissolution equilibrium can be represented by the following reaction:

NaAl(OH)₂CO₃(s) ⇌ Na⁺(aq) + Al(OH)₄⁻(aq) + CO₂(g)

Early assessments of dawsonite's thermodynamic properties were conducted, but more recent studies have focused on refining these values through direct solubility measurements. copernicus.orgresearchgate.net

In a notable study, the solubility of synthetic dawsonite was measured in basic media at a constant ionic strength (1.0 mol·kg⁻¹ NaCl) across a temperature range of 50 to 200 °C. researchgate.net These experiments were conducted from both under- and oversaturated conditions to ensure equilibrium was reached. researchgate.net The resulting solubility products (Qs) were then extrapolated to infinite dilution to determine the solubility constants (Ksp). researchgate.net

The experimental data allowed for the derivation of key thermodynamic parameters for dawsonite dissolution at 25 °C. researchgate.net A comparison of these experimentally derived values with earlier calorimetric data shows a good agreement within experimental uncertainties. researchgate.net

Table 1: Experimentally Determined Solubility Constants (log K°s) for Dawsonite Dissolution

| Temperature (°C) | log K°s |

| 50 | -9.5 |

| 100 | -8.5 |

| 150 | -8.0 |

| 200 | -7.8 |

This table presents smoothed, rounded values based on graphical data from Bénézeth et al. (2007) for illustrative purposes.

An extrapolation of these high-temperature results to 25°C yielded a difference of about 1.2 log units for the solubility product compared to some previously calculated values, which corresponds to a difference in the Gibbs free energy of formation of approximately 7 kJ/mol. copernicus.org

Evaluation of Dissolution and Precipitation Rates under Varied Conditions

While thermodynamic data indicate the potential for dawsonite to form, the kinetics—the rates of dissolution and precipitation—determine whether it will actually form and persist in a given timeframe. copernicus.org Several studies have experimentally measured these rates under a range of conditions.

The dissolution and precipitation rates of dawsonite have been measured at temperatures from 20 to 80°C and pH values ranging from 3 to 9. copernicus.org These experiments were carried out in both open and closed system reactors to simulate different geological scenarios. copernicus.org The results from these studies have been used to develop rate equations that can predict dawsonite's behavior under the diverse conditions found in natural systems. copernicus.org

One key finding is that dawsonite dissolution rates, when normalized to its BET surface area, are nearly constant between a pH of 3.5 and 8.6 at 80°C, with a rate of approximately 1.58 x 10⁻⁹ mol/(m²·s). researchgate.net However, under more acidic conditions (pH 0.9 to 5), the dissolution rate is shown to be proton-promoted. capes.gov.br

Table 2: Dawsonite Dissolution Rates at 80°C

| pH Range | Dissolution Rate (mol/(m²·s)) |

| 3.5 - 8.6 | 1.58 x 10⁻⁹ |

Data sourced from Oelkers et al. (2009).

The apparent activation energy for the proton-promoted dissolution mechanism was estimated to be 49.43 kJ/mol. capes.gov.br This value increases to 63.82 kJ/mol as conditions approach pH independence. capes.gov.br

Synthesis experiments have also shed light on the conditions favoring dawsonite precipitation. These experiments, conducted in sealed pressure vessels at temperatures around 175°C, have successfully produced dawsonite from solutions containing sodium bicarbonate, sodium carbonate, and an aluminum source like gibbsite. copernicus.org Interestingly, some studies have shown that the presence of magnesium can inhibit the formation of dawsonite, leading to the precipitation of other minerals like hydrotalcite or manasseite instead. acs.org

Temperature and Pressure Dependence of Dawsonite Stability

The stability of dawsonite is significantly influenced by both temperature and pressure. Natural occurrences of dawsonite are found over a wide temperature range, from 25 to 200°C, but it is most commonly observed between 50 and 110°C. researchgate.net

Experimental studies have investigated dawsonite's stability at temperatures from 50 to 200°C. copernicus.orgresearchgate.net These studies confirm that dawsonite can be a stable phase in saline solutions under elevated temperatures and CO2 pressures. copernicus.orgresearchgate.net For instance, experiments reacting synthetic dawsonite in a 0.05 molal NaHCO₃ aqueous solution at 50°C and 20 MPa showed incongruent dissolution, resulting in an assemblage of dawsonite, gibbsite, and nordstrandite. researchgate.net When the temperature was increased to 75°C, the stable assemblage predicted was dawsonite and gibbsite. researchgate.net

The solubility of dawsonite, like other carbonate minerals, is expected to be favored by decreasing temperature and increasing acidity and dissolved CO₂. umich.edu However, the interplay of these factors is complex. For example, while increasing CO₂ pressure provides the necessary carbonate for dawsonite formation, it also increases the acidity of the solution, which can counteract the precipitation process. researchgate.net

The effect of pressure on the stability of mineral colloids, which can be a precursor to mineral precipitation, has also been modeled. ajsonline.org These models suggest that increasing pressure generally stabilizes colloids, while increasing temperature tends to destabilize them, particularly at lower pressures. ajsonline.org

Interplay with Geochemical Transport Models and Database Refinement

The experimental data on dawsonite's thermodynamics and kinetics are critical for the development and refinement of geochemical transport models. copernicus.orgcopernicus.org These models are used to simulate the long-term fate of injected CO₂ in geological formations. copernicus.org

Initially, in the absence of robust experimental data, many reactive transport simulations used estimated kinetic rate constants for dawsonite, often borrowing values from other minerals like K-feldspar or siderite. copernicus.org The availability of experimentally determined dissolution and precipitation rates allows for more accurate and reliable modeling. copernicus.org

However, discrepancies can still exist between model predictions and experimental observations. For example, in one study, geochemical simulations using one thermodynamic database incorrectly predicted a dawsonite-diaspore assemblage and significantly underestimated the dissolved aluminum concentration observed in the experiment. researchgate.net When an alternative database was used, it correctly predicted the observed mineral assemblage (dawsonite-gibbsite), although the predicted dissolved aluminum concentrations were still lower than the measured values. researchgate.net

These findings highlight the importance of continuously refining thermodynamic databases with high-quality experimental data. researchgate.net Inconsistencies in these databases can lead to inaccurate predictions about which mineral phases will form, which is a critical consideration for assessing the long-term security of geological carbon storage. researchgate.net The lack of internal consistency between the various aluminum-silicate and carbonate minerals in some databases has been identified as a key challenge. researchgate.net

Reactivity and Transformational Pathways of Dawsonite

Hydrolysis Reactions of Basic Aluminum Carbonate Gels

The stability of dawsonite (B1143670) in aqueous media is limited. When synthetic dawsonites are exposed to water at a neutral pH of 7, they tend to be unstable and transform into other aluminum compounds. Specifically, the ammonium (B1175870) form of dawsonite evolves into boehmite, while the sodium and potassium forms convert to bayerite. researchgate.net

Hydrolysis of aluminum salts, such as those involving sodium carbonate, can lead to the formation of various aluminum hydroxide (B78521) species. The addition of sodium carbonate to an aluminum chloride solution, for instance, results in a white precipitate of aluminum hydroxide, Al(OH)₃, and the evolution of carbon dioxide gas. quora.comquora.com This occurs because the highly charged Al³⁺ ion is a strong Lewis acid and decomposes the basic sodium carbonate. quora.com The fundamental hydrolysis reaction of Al³⁺ in the presence of carbonate can be complex, involving the formation of various polymeric aluminum ions. rsc.orgrsc.org

In the context of the Pedersen process for alumina (B75360) production, the concentration of sodium carbonate in sodium aluminate solutions is a critical factor. At lower concentrations of Na₂CO₃ (less than 40 g/L), alumina hydrates like boehmite and bayerite are precipitated. mdpi.com

Thermal Decomposition Products and Phase Transformations

The thermal decomposition of dawsonite has been a subject of study due to its relevance in processing oil shales containing this mineral for aluminum recovery. msaweb.org Upon heating, dawsonite undergoes a series of transformations, ultimately yielding sodium aluminate.

The decomposition process begins with the collapse of the dawsonite crystal structure at approximately 350°C. msaweb.orggeoscienceworld.orgosti.gov This initial breakdown results in the loss of water from the hydroxyl groups and a significant portion of the carbon dioxide from the carbonate groups. msaweb.orggeoscienceworld.org The resulting material between 400°C and 650°C is amorphous. msaweb.org

Further heating leads to the gradual loss of the remaining carbon dioxide between 350°C and 650°C. msaweb.org The memory effect is a documented phenomenon where the amorphous phase created by calcination at 523 K can have its dawsonite structure fully reconstructed by treatment with an ammonium carbonate solution. acs.orgnih.gov

As the temperature increases, the amorphous intermediate undergoes further changes. Between 350°C and 550°C, the primary products are sodium carbonate and a low-temperature form of alumina identified as rho-alumina. unt.edu

At temperatures of 600°C and above, a solid-state reaction occurs between the sodium carbonate and rho-alumina, leading to the formation of crystalline sodium aluminate (NaAlO₂). unt.edu This crystalline phase becomes clearly present at approximately 670°C to 700°C. msaweb.orggeoscienceworld.orgosti.gov The incorporation of other metals, such as lanthanum or transition metals, can influence the final oxide phases and the temperatures at which they form. rsc.org

Interactive Table: Thermal Decomposition Stages of Dawsonite

| Temperature Range | Events and Observations | Resulting Products |

|---|---|---|

| < 350°C | Dawsonite structure is stable. | NaAl(CO₃)(OH)₂ |

| ~350°C | Collapse of the crystal structure; loss of hydroxyl water and most of the CO₂. | Amorphous material |

| 350°C - 550°C | Gradual evolution of remaining CO₂. | Sodium carbonate and rho-alumina |

| 400°C - 650°C | The resulting material remains amorphous. msaweb.org | Amorphous material |

| > 600°C | Incomplete solid-state reaction between products. | Crystalline Sodium Aluminate (NaAlO₂) |

| ~670°C - 700°C | Formation of crystalline NaAlO₂ becomes distinct. msaweb.orggeoscienceworld.orgosti.gov | Crystalline Sodium Aluminate (NaAlO₂) |

Reactions in Acidic and Alkaline Environments

Dawsonite's behavior in acidic and alkaline conditions is characterized by its dissolution. The compound dissolves in both strong acid (pH 2) and strong base (pH 14) environments. researchgate.net

In acidic solutions, carbonate minerals like dawsonite react to release carbon dioxide gas, a characteristic effervescence used by geologists to identify carbonates. mineralseducationcoalition.org The reaction with an acid neutralizes the carbonate and hydroxide components of the mineral.

Interactive Table: Reactivity of Dawsonite in Different pH Environments

| Condition | Reactivity | Products |

|---|---|---|

| Strong Acid (pH 2) | Dissolution researchgate.net | Soluble aluminum salts, sodium salts, water, and carbon dioxide |

| Neutral (pH 7) | Unstable, transforms researchgate.net | Bayerite (for Na-dawsonite) or Boehmite (for NH₄-dawsonite) researchgate.net |

| Alkaline (pH > 10) | Formation favored under specific conditions mdpi.comacs.org | Dawsonite |

| Strong Base (pH 14) | Dissolution researchgate.net | Sodium aluminate and sodium carbonate |

Theoretical and Computational Studies on Dawsonite

Geochemical Reaction Path Modeling in CO₂-Water-Rock Systems

Geochemical reaction path modeling is a powerful tool used to simulate the complex interactions between CO₂, water, and minerals in geological formations. sodir.nomdpi.com These models are crucial for predicting the long-term fate of injected CO₂ and assessing the potential for mineral trapping, a process where CO₂ is converted into stable carbonate minerals like dawsonite (B1143670). mdpi.compnnl.gov